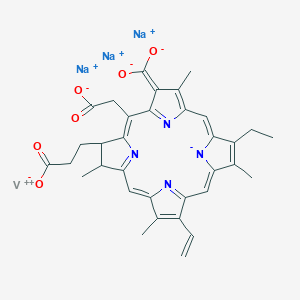
Vanadyl-chlorine e(6)
Description
The vanadyl-chlorophyl-a complex is a coordination compound formed between vanadyl ions (VO²⁺) and chlorophyll-a, a type of chlorophyll found in plants and algae
Properties
CAS No. |
133162-62-6 |
|---|---|
Molecular Formula |
C34H31N4Na3O6V |
Molecular Weight |
711.5 g/mol |
IUPAC Name |
trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;vanadium(2+) |
InChI |
InChI=1S/C34H36N4O6.3Na.V/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;3*+1;+2/p-5 |
InChI Key |
KQOIZXDVRGCTNI-UHFFFAOYSA-I |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[V+2] |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[V+2] |
Synonyms |
(48V)-vanadyl-chlorine e(6) Na vanadyl-chlorine e(6) vanadyl-chlorophyl-a complex |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the vanadyl-chlorophyl-a complex typically involves the reaction of vanadyl sulfate (VOSO₄) with chlorophyll-a in an appropriate solvent, such as methanol or ethanol. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C. The complex is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of the vanadyl-chlorophyl-a complex may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process can be optimized for higher yield and purity by adjusting parameters such as solvent choice, reaction time, and temperature. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: The vanadyl-chlorophyl-a complex can undergo various chemical reactions, including:
Oxidation: The vanadyl ion (VO²⁺) can be oxidized to vanadate (VO₄³⁻) under certain conditions.
Reduction: The complex can be reduced to form lower oxidation states of vanadium.
Substitution: Ligands in the complex can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are commonly employed.
Substitution: Various ligands, such as imidazole or pyridine, can be introduced under controlled conditions.
Major Products Formed:
Oxidation: Vanadate complexes.
Reduction: Lower oxidation state vanadium complexes.
Substitution: New vanadyl complexes with different ligands.
Scientific Research Applications
The vanadyl-chlorophyl-a complex has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique redox properties.
Biology: Studied for its potential role in photosynthesis and its interaction with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-diabetic and anti-cancer properties.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of the vanadyl-chlorophyl-a complex involves its interaction with various molecular targets and pathways. The vanadyl ion can mimic certain biological molecules, such as phosphate, allowing it to interact with enzymes and proteins involved in critical cellular processes. This interaction can lead to the modulation of enzyme activity, affecting pathways related to energy production, cell signaling, and metabolism.
Comparison with Similar Compounds
The vanadyl-chlorophyl-a complex can be compared with other similar compounds, such as:
Vanadyl-acetylacetonate complex: Known for its catalytic properties in organic synthesis.
Vanadyl-imidazole complex: Studied for its biological activity and potential therapeutic applications.
Vanadyl-pyridine complex:
The vanadyl-chlorophyl-a complex stands out due to its specific interaction with chlorophyll-a, making it particularly relevant in studies related to photosynthesis and plant biology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


